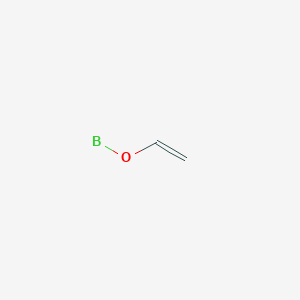![molecular formula C14H24O B14288596 7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol CAS No. 114109-55-6](/img/no-structure.png)
7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-10-(propan-2-yl)spiro[45]dec-7-en-1-ol is a complex organic compound characterized by a spirocyclic structure This compound features a unique arrangement where a spiro center connects two rings, one of which is a decane ring with a double bond and a hydroxyl group The presence of a methyl group and an isopropyl group further adds to its structural complexity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, such as a substituted cyclohexanone, followed by functional group modifications. Key steps may include:
Cyclization: Formation of the spirocyclic core through intramolecular cyclization reactions.
Functional Group Introduction: Introduction of the hydroxyl group via oxidation or hydrolysis reactions.
Alkylation: Introduction of the methyl and isopropyl groups through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated spirocyclic compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH₄ (Sodium borohydride).
Substitution: Using reagents like SOCl₂ (Thionyl chloride) for halogenation or TsCl (Tosyl chloride) for tosylation.
Major Products
Oxidation: Formation of 7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-one.
Reduction: Formation of 7-Methyl-10-(propan-2-yl)spiro[4.5]decane-1-ol.
Substitution: Formation of 7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-chloride or similar derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, 7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Its structural features could be exploited to design molecules with specific biological targets.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with unique properties. Its spirocyclic structure can impart rigidity and stability to the resulting materials.
Mecanismo De Acción
The mechanism of action of 7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.5]dec-7-ene derivatives: Compounds with similar spirocyclic structures but different substituents.
Cyclohexanol derivatives: Compounds with a cyclohexane ring and a hydroxyl group.
Terpenoids: Naturally occurring compounds with similar structural motifs.
Uniqueness
7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol is unique due to its specific combination of a spirocyclic structure, a hydroxyl group, and alkyl substituents. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
| 114109-55-6 | |
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
7-methyl-10-propan-2-ylspiro[4.5]dec-7-en-4-ol |
InChI |
InChI=1S/C14H24O/c1-10(2)12-7-6-11(3)9-14(12)8-4-5-13(14)15/h6,10,12-13,15H,4-5,7-9H2,1-3H3 |
Clave InChI |
MGRPQWNUYOTRNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C2(C1)CCCC2O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14288515.png)
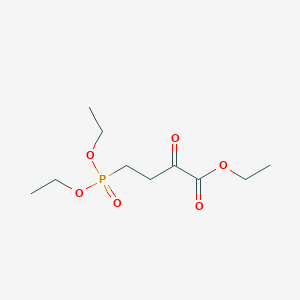
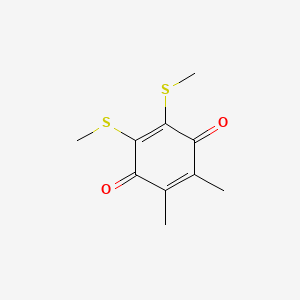
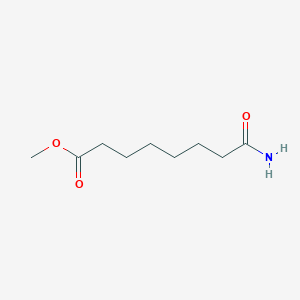

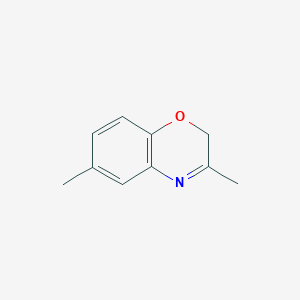
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
